molecular formula C11H17FKNO4 B2868008 Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate CAS No. 2094517-63-0

Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate

Cat. No. B2868008
CAS RN: 2094517-63-0
M. Wt: 285.357
InChI Key: OSKAWMLVHVKKDC-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds with a BOC group typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction can be carried out under aqueous conditions or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

Compounds with a BOC group can undergo various chemical reactions. For instance, the BOC group can be removed from the compound through reaction with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process is known as deprotection .

Scientific Research Applications

Fluorination Agents and Reactions

Fluorinated compounds are of significant interest in various fields, including drug discovery, due to the unique properties imparted by fluorine atoms. The research on fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlights the importance of stable and efficient reagents for introducing fluorine into organic molecules. These agents enable diverse fluorination reactions, including the conversion of carboxylic groups to trifluoromethyl groups, which is relevant to the functionality present in Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate (Umemoto et al., 2010).

Cross-Coupling Reactions

Potassium organotrifluoroborate compounds, similar in structure to the subject compound, are utilized in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, an essential process in organic synthesis and pharmaceuticals development. For instance, Potassium [1-(tert-Butoxycarbonyl)-1H-indol-2-yl]trifluoroborate has been effectively used in coupling reactions, showcasing the utility of potassium organotrifluoroborates in synthetic chemistry (Kassis et al., 2009).

Polymer Synthesis

Compounds with tert-butoxycarbonyl and fluoro functionalities play a role in the synthesis of advanced polymeric materials. For example, the synthesis of ortho-linked polyamides using bis(ether-carboxylic acid) derived from tert-butyl compounds demonstrates the importance of such functional groups in developing polymers with desirable properties such as high thermal stability and solubility in various solvents (Hsiao et al., 2000).

Catalysis and Organic Reactions

Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate and related compounds may find applications in catalysis and organic reactions. The use of alkali-metal aryloxo compounds in catalyzing polymerization reactions, for instance, exemplifies the role of such compounds in facilitating chemical transformations, including the polymerization of l-lactide (Jie et al., 2011).

Mechanism of Action

The mechanism of action for compounds with a BOC group often involves the addition or removal of the BOC group. For example, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .

properties

IUPAC Name

potassium;4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4.K/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15;/h4-7H2,1-3H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKAWMLVHVKKDC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FKNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate

CAS RN

2094517-63-0
Record name potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate
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